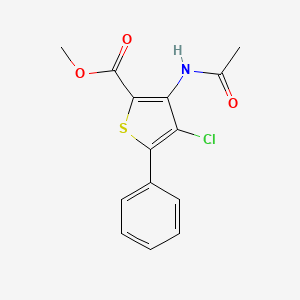
Methyl 3-acetamido-4-chloro-5-phenylthiophene-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 3-acetamido-4-chloro-5-phenylthiophene-2-carboxylate is a chemical compound with the molecular formula C₁₄H₁₂ClNO₃S It is a derivative of thiophene, a sulfur-containing heterocyclic compound
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-acetamido-4-chloro-5-phenylthiophene-2-carboxylate typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through various methods, such as the Gewald reaction, which involves the condensation of a ketone, a cyanoacetate, and elemental sulfur.
Introduction of Substituents: The chloro and phenyl groups can be introduced through electrophilic aromatic substitution reactions. For example, chlorination can be achieved using thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅).
Acetamidation: The acetamido group can be introduced by reacting the intermediate compound with acetic anhydride (CH₃CO)₂O in the presence of a base like pyridine.
Esterification: The final step involves esterification of the carboxylic acid group with methanol (CH₃OH) in the presence of an acid catalyst like sulfuric acid (H₂SO₄).
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis, and advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 3-acetamido-4-chloro-5-phenylthiophene-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA).
Reduction: The compound can be reduced to remove the chloro group or reduce the acetamido group to an amine using reducing agents like lithium aluminum hydride (LiAlH₄).
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: H₂O₂, m-CPBA
Reduction: LiAlH₄, sodium borohydride (NaBH₄)
Substitution: Amines, thiols, in the presence of a base like sodium hydroxide (NaOH)
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Amines, dechlorinated products
Substitution: Amino or thiol-substituted thiophene derivatives
Applications De Recherche Scientifique
Methyl 3-acetamido-4-chloro-5-phenylthiophene-2-carboxylate has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential antimicrobial, anti-inflammatory, or anticancer properties.
Materials Science: The compound can be used in the development of organic semiconductors, light-emitting diodes (LEDs), and other electronic materials.
Biological Studies: It can serve as a probe or ligand in biochemical assays to study enzyme interactions or receptor binding.
Industrial Applications: The compound can be used in the synthesis of dyes, pigments, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of Methyl 3-acetamido-4-chloro-5-phenylthiophene-2-carboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors. The acetamido group can form hydrogen bonds with amino acid residues in the active site of enzymes, while the thiophene ring can participate in π-π interactions with aromatic residues. The chloro and phenyl groups can enhance binding affinity through hydrophobic interactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
Thiophene-2-carboxylate Derivatives: Compounds like methyl thiophene-2-carboxylate and ethyl thiophene-2-carboxylate share the thiophene core but differ in their substituents.
Acetamido Derivatives: Compounds like N-acetylthiophene and N-acetylphenylthiophene have similar acetamido groups but different ring structures.
Chloro Derivatives: Compounds like 4-chlorothiophene and 4-chlorophenylthiophene have similar chloro substituents but differ in their overall structure.
Uniqueness
Methyl 3-acetamido-4-chloro-5-phenylthiophene-2-carboxylate is unique due to the combination of its substituents, which confer specific chemical and biological properties. The presence of the acetamido group enhances its potential for hydrogen bonding, while the chloro and phenyl groups contribute to its hydrophobicity and binding affinity in biological systems.
Propriétés
Formule moléculaire |
C14H12ClNO3S |
|---|---|
Poids moléculaire |
309.8 g/mol |
Nom IUPAC |
methyl 3-acetamido-4-chloro-5-phenylthiophene-2-carboxylate |
InChI |
InChI=1S/C14H12ClNO3S/c1-8(17)16-11-10(15)12(9-6-4-3-5-7-9)20-13(11)14(18)19-2/h3-7H,1-2H3,(H,16,17) |
Clé InChI |
IQIUSMIJKSBLHM-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)NC1=C(SC(=C1Cl)C2=CC=CC=C2)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


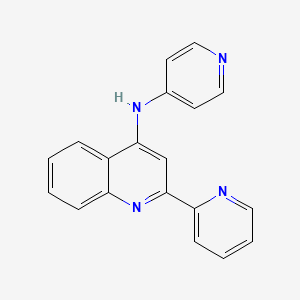
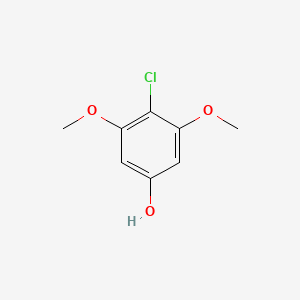
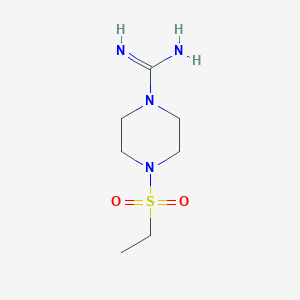
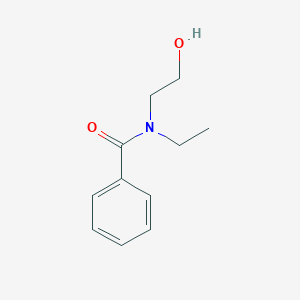
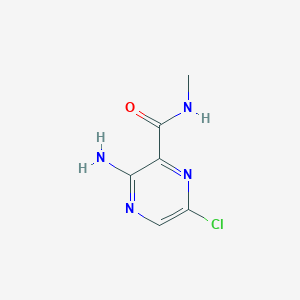

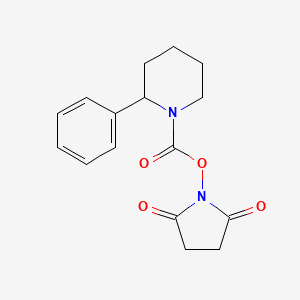
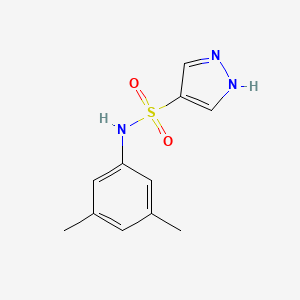
![N-[1-(5,6-dimethyl-2-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-4-yl]acetamide](/img/structure/B13884436.png)
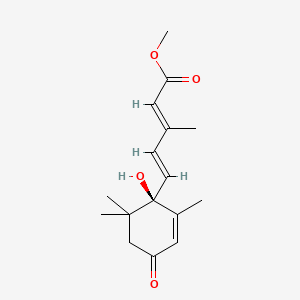


![3-(3,12-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl)butanoic acid](/img/structure/B13884446.png)
![3-(Chloromethyl)-1-[1-(2-methylpropyl)pyrazol-4-yl]pyridazin-4-one](/img/structure/B13884451.png)
